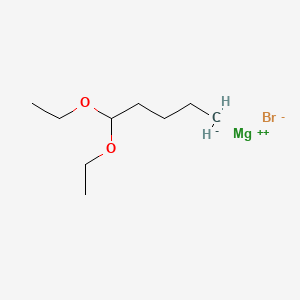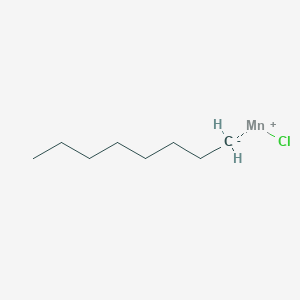
Glycyl-L-serylglycyl-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-serylglycyl-L-serine is a dipeptide composed of glycine and serine residues. This compound is of interest due to its potential physiological and biochemical roles, particularly in protein synthesis and metabolism. It is a white crystalline powder that is highly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycyl-L-serylglycyl-L-serine can be synthesized through a condensation reaction between glycine and L-serine. This reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond . The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can precisely control the addition of amino acids and coupling reagents. The process includes steps such as deprotection, coupling, and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-serylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the peptide, potentially altering its properties and functions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH, and solvent systems to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield dehydroxylated forms. Substitution reactions can result in peptides with modified side chains, enhancing their biological activity .
Scientific Research Applications
Glycyl-L-serylglycyl-L-serine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is studied for its role in protein metabolism and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in wound healing and tissue regeneration.
Industry: It is used in the production of specialized peptides for various industrial applications, including cosmetics and pharmaceuticals
Mechanism of Action
The mechanism of action of Glycyl-L-serylglycyl-L-serine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in peptide synthesis and degradation, influencing various biochemical processes. The compound may also interact with cell surface receptors, modulating signaling pathways that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-serine: A simpler dipeptide with similar properties but fewer functional groups.
L-serylglycyl-L-serine: Another dipeptide with a different sequence, affecting its reactivity and biological activity.
Glycyl-L-alanyl-L-serine: A related compound with an alanine residue, altering its chemical and physical properties
Uniqueness
Glycyl-L-serylglycyl-L-serine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties.
Properties
CAS No. |
176861-66-8 |
|---|---|
Molecular Formula |
C10H18N4O7 |
Molecular Weight |
306.27 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H18N4O7/c11-1-7(17)13-5(3-15)9(19)12-2-8(18)14-6(4-16)10(20)21/h5-6,15-16H,1-4,11H2,(H,12,19)(H,13,17)(H,14,18)(H,20,21)/t5-,6-/m0/s1 |
InChI Key |
DCLZGSLGFMUQQP-WDSKDSINSA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)O |
Canonical SMILES |
C(C(C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



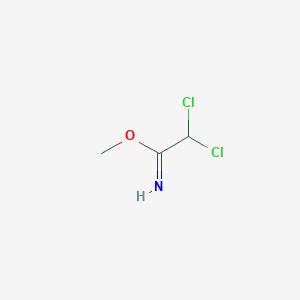
![3,3'-Bis[tert-butyl(dimethyl)silyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12550922.png)
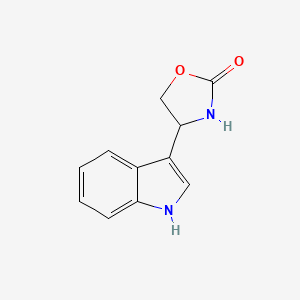
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
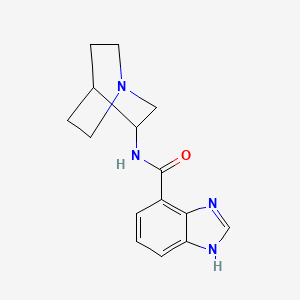
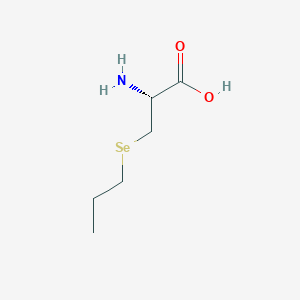
![Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide](/img/structure/B12550944.png)
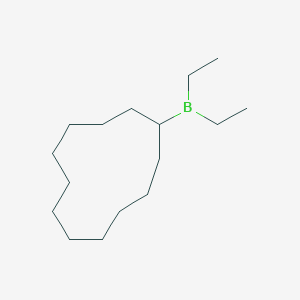
![4-[(Propan-2-yl)oxy]benzene-1,2-diol](/img/structure/B12550964.png)
![(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid](/img/structure/B12550973.png)
